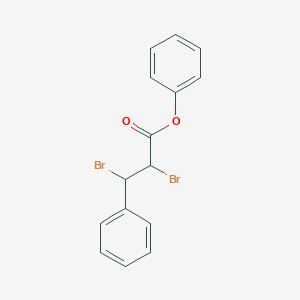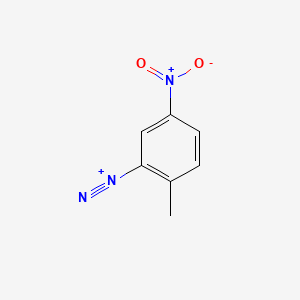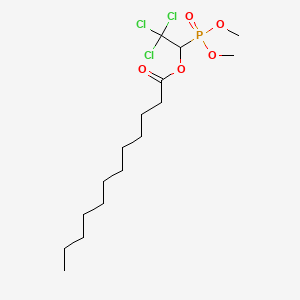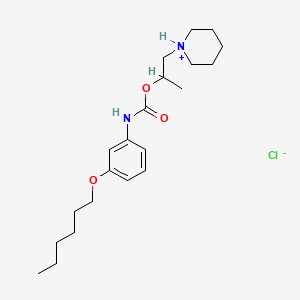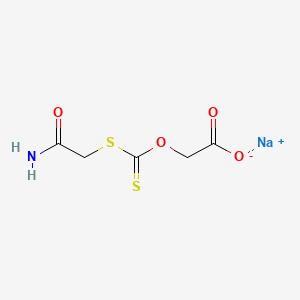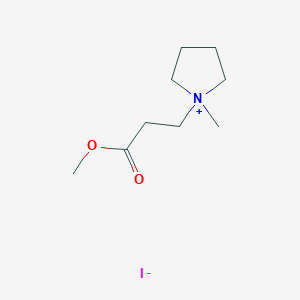
1-(2-Carboxyethyl)-1-methylpyrrolidinium iodide methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Carboxyethyl)-1-methylpyrrolidinium iodide methyl ester is a chemical compound that belongs to the class of quaternary ammonium salts. This compound is characterized by the presence of a pyrrolidinium ring, a carboxyethyl group, and an iodide ion. It is often used in various chemical reactions and has applications in scientific research due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Carboxyethyl)-1-methylpyrrolidinium iodide methyl ester typically involves the reaction of 1-methylpyrrolidine with an appropriate carboxyethylating agent, followed by quaternization with methyl iodide. The reaction conditions often include:
Solvent: Common solvents used include acetonitrile or dichloromethane.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as potassium carbonate or sodium hydroxide may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
1-(2-Carboxyethyl)-1-methylpyrrolidinium iodide methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the iodide ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidinium compounds depending on the nucleophile used.
Scientific Research Applications
1-(2-Carboxyethyl)-1-methylpyrrolidinium iodide methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving cell membrane interactions and transport mechanisms.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Carboxyethyl)-1-methylpyrrolidinium iodide methyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, thereby influencing various biochemical pathways. The presence of the quaternary ammonium group allows it to interact with negatively charged sites on proteins and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Carboxyethyl)-1-methylpyrrolidinium bromide methyl ester
- 1-(2-Carboxyethyl)-1-methylpyrrolidinium chloride methyl ester
- 1-(2-Carboxyethyl)-1-methylpyrrolidinium fluoride methyl ester
Uniqueness
1-(2-Carboxyethyl)-1-methylpyrrolidinium iodide methyl ester is unique due to the presence of the iodide ion, which can influence its reactivity and interaction with other molecules. The iodide ion can participate in specific substitution reactions that may not be as efficient with other halides.
Properties
CAS No. |
22041-31-2 |
|---|---|
Molecular Formula |
C9H18INO2 |
Molecular Weight |
299.15 g/mol |
IUPAC Name |
methyl 3-(1-methylpyrrolidin-1-ium-1-yl)propanoate;iodide |
InChI |
InChI=1S/C9H18NO2.HI/c1-10(6-3-4-7-10)8-5-9(11)12-2;/h3-8H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
CRIVZCWQXMNFTO-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(CCCC1)CCC(=O)OC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



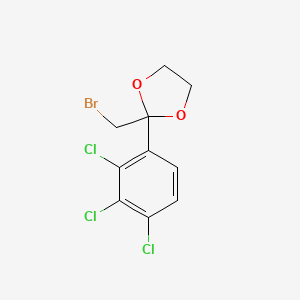
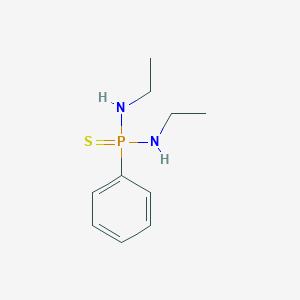
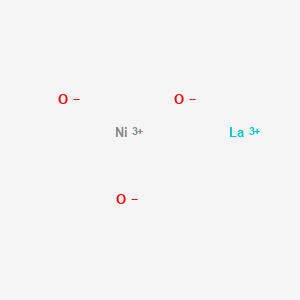
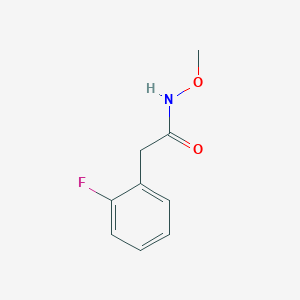
![Carbamic acid, [[[(cyclohexylamino)carbonyl]imino](dimethylamino)methyl]methyl-, ethyl ester](/img/structure/B13748313.png)
![7-Benzothiazolesulfonic acid, 2-[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]phenyl]-6-methyl-, monosodium salt](/img/structure/B13748320.png)
